Chalcone

Catalog No.
S523398
CAS No.
94-41-7
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chalcone

CAS Number

94-41-7

Product Name

Chalcone

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-one

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+

InChI Key

DQFBYFPFKXHELB-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

1,3 Diphenyl 2 Propen 1 One, 1,3-Diphenyl-2-Propen-1-One, Benzalacetophenone, Benzylideneacetophenone, Chalcone, Chalkone

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

Description

The exact mass of the compound Chalcone is 208.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167107. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chalcone is an organic compound characterized by the formula C15H12OC_{15}H_{12}O and is classified as an α,β-unsaturated ketone. Structurally, it consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are significant as they serve as precursors to various bioactive compounds and are widely recognized for their fluorescent properties. They are produced in plants as secondary metabolites, synthesized by the enzyme chalcone synthase, which is a type III polyketide synthase found in many vascular plants .

  • Antioxidant activity: Chalcone's structure allows it to scavenge free radicals, protecting cells from oxidative damage.
  • Enzyme inhibition: Certain chalcone derivatives can inhibit enzymes involved in disease processes, such as those involved in inflammation or cancer cell proliferation [].
, making them versatile intermediates in organic synthesis:

  • Aldol Condensation: The most common synthesis method involves the condensation of benzaldehyde with acetophenone, typically catalyzed by a base such as sodium hydroxide .
  • Diels-Alder Reactions: Chalcones can act as dienophiles in Diels-Alder reactions, allowing for the formation of cyclohexene derivatives with high yields .
  • Hydrogenation: Chalcones can be reduced to their corresponding saturated compounds using various catalysts, affecting both the carbonyl and double bond functionalities .
  • Bromination and Other Electrophilic Additions: They readily undergo bromination and can react with thiocyanates and other electrophiles .

Chalcones exhibit a wide range of biological activities, making them subjects of interest in medicinal chemistry:

  • Antitumor Activity: Certain chalcone derivatives have shown promising results against various cancer cell lines by disrupting microtubule dynamics .
  • Anti-inflammatory Properties: Chalcones have been reported to possess anti-inflammatory effects, potentially useful in treating conditions like arthritis .
  • Antimicrobial Effects: Many chalcone derivatives demonstrate antibacterial and antifungal activities, contributing to their potential use in pharmaceuticals .

Chalcones can be synthesized through several methods:

  • Claisen-Schmidt Condensation: This is the most prevalent method where acetophenone and an aromatic aldehyde react under basic conditions.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields significantly .
  • Sonogashira Coupling: A more complex method involving arylboronic acids and alkynes under palladium catalysis for more functionalized chalcones .
  • Solvent-Free Reactions: These methods align with green chemistry principles, allowing for the synthesis without solvents and often yielding high purity products .

Chalcones have diverse applications across various fields:

  • Medicinal Chemistry: Due to their bioactive properties, chalcones are investigated for developing new drugs targeting cancer, inflammation, and microbial infections.
  • Industrial Chemistry: They are used as intermediates in the synthesis of more complex organic compounds, including pyrazoles and aurones .
  • Fluorescent Materials: Their fluorescent properties make them suitable for applications in dyes and sensors.

Research on chalcone interactions focuses on their biological mechanisms:

  • Protein Binding Studies: Investigations reveal how chalcones interact with specific proteins involved in disease pathways, enhancing their therapeutic potential.
  • Mechanistic Studies: Understanding how chalcones affect cellular pathways helps elucidate their roles in anti-tumor activity and other biological effects .

Several compounds share structural similarities with chalcone but differ in their biological activities or chemical properties. Here are some notable examples:

CompoundStructure TypeUnique Features
FlavonoidsPolyphenolic compoundsKnown for antioxidant properties
AuronesRelated to chalconesExhibits distinct anti-cancer activity
StilbenesTrans-stilbene derivativesKnown for cardiovascular benefits
DiarylpropenonesRelated unsaturated ketonesPotentially useful in photodynamic therapy

Chalcone stands out due to its dual functionality as both a precursor for more complex molecules and its significant biological activities across various therapeutic areas. Its unique structure allows it to participate in numerous

The classical synthesis of chalcone derivatives predominantly relies on the Claisen-Schmidt condensation reaction, which represents one of the most fundamental carbon-carbon bond forming reactions in organic chemistry. This base-catalyzed aldol condensation between aromatic aldehydes and acetophenone derivatives has remained the cornerstone methodology for chalcone synthesis since its initial development.

Base-Catalyzed Claisen-Schmidt Reaction Mechanisms

The mechanistic pathway of chalcone formation through base-catalyzed Claisen-Schmidt condensation involves a sophisticated sequence of elementary steps that have been extensively investigated through kinetic and computational studies. Research findings demonstrate that the overall reaction follows third-order kinetics, with the rate expression defined as Rate = k₃[ArCHO][Ar'COCH₃][⁻OH] [1] [2].

The complete mechanistic sequence comprises five distinct steps: initial deprotonation of the acetophenone to form the enolate anion, nucleophilic addition of the enolate to the benzaldehyde carbonyl, proton equilibration to form the β-hydroxy ketone intermediate, secondary deprotonation to generate the extended enolate, and final elimination of hydroxide to establish the α,β-unsaturated carbonyl system [2] [3]. Computational studies employing MP2-level ab initio calculations have revealed that the reaction mechanism involves two distinct phases: a rapid activation of acetophenone through proton removal, followed by a slower four-step sequence leading to chalcone formation [4].

Kinetic isotope effect studies comparing reaction rates in deuterium oxide versus water have provided crucial mechanistic insights. The observation that chalcone formation proceeds faster in deuterium oxide (kD/kH > 1) indicates an inverse kinetic isotope effect, definitively establishing that the elimination step in the dehydration process constitutes the rate-limiting step rather than the deprotonation reactions [2] [3]. This finding contradicts earlier assumptions and highlights the importance of the final elimination step in determining overall reaction efficiency.

The β-hydroxy ketone intermediate plays a critical role in the mechanistic pathway, demonstrating rapid equilibration between the forward condensation and reverse aldol reactions. Studies have shown that under basic conditions, this intermediate reverts to starting materials more rapidly than it undergoes dehydration, emphasizing the delicate balance between competing pathways [2]. The intermediates demonstrate remarkable stability under reaction conditions, allowing for their isolation and independent study to validate proposed mechanistic sequences.

Solvent Systems and Catalytic Optimization

The optimization of solvent systems and catalytic conditions represents a crucial aspect of chalcone synthesis methodology. Traditional approaches employing sodium hydroxide or potassium hydroxide in ethanol or methanol have established the foundation for most synthetic protocols, though significant variations in efficiency and selectivity have prompted extensive optimization studies [1] [5] [6].

Comprehensive investigations comparing various solvent systems have revealed substantial differences in reaction outcomes. Traditional potassium hydroxide in ethanol under sonication conditions at 40°C provides variable yields ranging from 54% to 100%, with efficiency strongly dependent on the electronic nature of substituents [1]. Electron-withdrawing groups on the benzaldehyde component facilitate rapid reaction completion within 20-75 minutes, while electron-donating substituents often require extended reaction times and produce dark-colored crude materials necessitating purification [1].

Water-based systems have emerged as environmentally attractive alternatives, with aqueous sodium hydroxide providing yields of approximately 70% under emulsion conditions [5] [7]. These aqueous systems demonstrate the advantage of eliminating Michael adduct formation, a common side reaction observed in alcoholic solvents where the chalcone product can further react with acetophenone enolate [5]. The absence of organic solvents aligns with green chemistry principles while maintaining synthetic efficiency.

Micellar catalysis represents an innovative approach to chalcone synthesis optimization. Studies employing cetyltrimethylammonium bromide (CTAB) and Tween 80 surfactants have demonstrated distinct performance profiles [5] [7]. CTAB systems exhibit bell-shaped yield curves with optimal performance at concentrations five times above the critical micellar concentration, achieving yields of 65% for model chalcone synthesis [5] [7]. Tween 80, representing a more environmentally benign nonionic surfactant, provides comparable or superior yields (34-91%) with enhanced functional group tolerance [7] [8].

The temperature optimization studies reveal critical relationships between reaction conditions and product formation. Research on 2'-hydroxychalcone synthesis has established that temperature exerts dramatic effects on both yield and purity, with optimal results achieved at 0°C using isopropanol as solvent [9]. Lower temperatures favor the desired condensation pathway while suppressing competing reactions and side product formation.

Deep eutectic solvents (DES) have emerged as promising green alternatives for chalcone synthesis. The acid deep eutectic solvent system comprising 3-(cyclohexyldimethylammonio)propane-1-sulfonate and (1S)-(+)-10-camphorsulfonic acid (SB3-Cy/CSA) functions simultaneously as reaction medium and catalyst [10]. This system eliminates the need for additional harmful acids typically required for aldol condensation, while providing excellent conversions and yields under mild conditions with the added benefit of solvent recyclability [10].

Advanced Heterogeneous Catalysis Techniques

The development of heterogeneous catalysis techniques for chalcone synthesis addresses several critical limitations associated with homogeneous methods, including catalyst recovery, environmental impact, and process scalability. These approaches leverage solid catalysts that can be easily separated from reaction products and often recycled multiple times while maintaining catalytic activity.

Montmorillonite KSF-Mediated Synthesis

Montmorillonite KSF, an acid-activated clay containing relatively high iron content, has demonstrated exceptional performance as a heterogeneous catalyst for chalcone synthesis under microwave irradiation conditions [11] [12] [13]. This naturally occurring aluminosilicate material possesses unique structural and chemical properties that make it particularly suitable for promoting aldol condensation reactions.

The optimized protocol for montmorillonite KSF-catalyzed chalcone synthesis involves subjecting equimolar mixtures of acetophenone and benzaldehyde with 0.24 g/mol of clay catalyst to focused microwave irradiation at 150°C for one hour in sealed tubes [11]. Under these conditions, chalcone formation proceeds with 88% yield and high trans-selectivity [11] [12]. The catalyst loading optimization studies demonstrate that 0.24 g/mol represents the optimal clay-to-substrate ratio, with both lower and higher loadings resulting in decreased efficiency [11].

Temperature optimization reveals critical requirements for successful montmorillonite KSF catalysis. Reactions conducted at 100°C or 120°C provide poor conversions, while elevation to 150°C dramatically improves performance [11]. The temperature dependence reflects the dual requirements for clay activation and sufficient thermal energy to promote the condensation reaction. Microwave irradiation proves essential, as conventional heating at 150°C for 20 hours yields only 16% of the desired chalcone along with numerous unidentified by-products [11].

The scope of montmorillonite KSF catalysis extends to a wide range of aromatic aldehydes and ketones, demonstrating broad substrate tolerance [11] [14]. Solid starting materials require thorough grinding before irradiation to ensure homogeneous mixing with the clay catalyst. Product isolation involves dilution with hot ethanol, catalyst filtration, solvent evaporation, and purification through crystallization for solid chalcones or column chromatography for oily products [11].

The mechanistic basis for montmorillonite KSF activity involves both Lewis and Brønsted acid sites present on the clay surface [15]. The Lewis acidity arises from cations at crystal edges, which can be enhanced through ion exchange processes. Brønsted acidity develops from dissociation of intercalated water molecules coordinated to exchangeable cations [15]. These acid sites facilitate enolate formation from the ketone component while activating the aldehyde carbonyl toward nucleophilic attack.

Ultrasound-Assisted Mechanochemical Routes

Ultrasound-assisted synthesis represents a powerful mechanochemical approach that significantly reduces reaction times while often improving yields and product purity. The application of ultrasonic irradiation to chalcone synthesis has demonstrated remarkable efficiency improvements compared to conventional heating methods [16] [17] [18].

Comprehensive optimization studies using Taguchi experimental design have established optimal conditions for ultrasound-assisted chalcone synthesis [16]. The model reaction between acetophenone and benzaldehyde benefits from systematic variation of ultrasonic power, reaction time, temperature, and catalyst loading. Results demonstrate that ultrasonic activation can reduce reaction times from hours to minutes while maintaining or improving yields [16] [17].

The mechanochemical aspects of ultrasound-assisted synthesis involve cavitation phenomena that generate localized high-energy conditions promoting chemical reactions. These transient high-pressure, high-temperature microenvironments facilitate bond formation and breaking processes that would otherwise require harsh reaction conditions [17]. The mechanical energy input through ultrasonic waves provides an alternative activation pathway that complements thermal activation.

Ball milling represents an extreme form of mechanochemical synthesis that can achieve chalcone formation under completely solvent-free conditions [19]. Recent investigations using in situ Raman spectroscopy monitoring have revealed that chalcone formation through aza-Michael addition reactions can proceed to completion in less than five minutes of milling [19]. The mechanical energy input from ball impacts provides sufficient activation energy for bond formation while eliminating solvent requirements entirely.

The advantages of mechanochemical routes include dramatic reaction time reductions, elimination of solvent requirements, high atom economy, and often improved selectivity [20]. The solvent-free nature of these processes aligns with green chemistry principles while simplifying product isolation procedures. Real-time monitoring capabilities using spectroscopic techniques provide unprecedented insights into reaction kinetics and mechanisms under mechanochemical conditions [19].

Screw reactor technology represents an innovative scaling approach for mechanochemical chalcone synthesis [21]. These continuous processing systems can achieve 100% conversion with 95% isolated yields through multiple recycling cycles without requiring traditional purification procedures [21]. The mechanical mixing action in screw reactors provides consistent energy input while allowing for better temperature control compared to ball milling systems.

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed coupling reactions have revolutionized chalcone synthesis by providing alternative retrosynthetic disconnections and enabling access to substitution patterns that may be challenging through traditional aldol condensation approaches. These methods leverage the versatility of palladium-catalyzed cross-coupling reactions to construct the chalcone framework through carbon-carbon bond formation.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction has found extensive application in chalcone synthesis through two primary strategic approaches: coupling of arylboronic acids with cinnamoyl chlorides, and coupling of styrylboronic acids with benzoyl chlorides [22] [23]. These complementary pathways provide flexibility in substrate selection and enable access to diverse substitution patterns.

The first pathway involves coupling arylboronic acids with cinnamoyl chloride using Haddach and McCarthy's conditions employing anhydrous toluene, tetrakis(triphenylphosphine)palladium(0), and cesium carbonate [22]. This approach typically provides moderate yields ranging from 41% to 51%, with limitations arising from the electrophilic nature of the acyl chloride component and potential competitive reactions [22]. The moderate efficiency reflects the challenges associated with acyl chloride substrates in cross-coupling reactions.

The second pathway, involving styrylboronic acid coupling with benzoyl chlorides, demonstrates superior performance with yields ranging from 68% to 93% [22]. This improved efficiency likely results from the enhanced nucleophilicity of the styrylboronic acid component and reduced propensity for side reactions. The method has been successfully extended to synthesis of methoxylated chalcones, including compounds with 3,4-dimethoxyphenyl substitution patterns that are prevalent in natural products [22].

Microwave-assisted Suzuki-Miyaura coupling using potassium styryltrifluoroborates represents a modern variation that combines the advantages of organotrifluoroborate reagents with rapid microwave heating [22]. These conditions provide enhanced reaction rates and often improved yields compared to conventional heating protocols. The use of organotrifluoroborates offers advantages in terms of stability, handling, and functional group tolerance compared to traditional boronic acids.

The scope of Suzuki-Miyaura chalcone synthesis extends to complex molecular architectures, including steroid-chalcone hybrids [23]. The synthesis of biaryl-chalcone derivatives of pregnenolone demonstrates the method's applicability to medicinal chemistry targets, with successful preparation of compounds showing significant cytochrome P-450 enzyme inhibition activity [23]. These applications highlight the strategic value of transition metal catalysis in accessing bioactive chalcone derivatives.

Environmental considerations have prompted development of greener Suzuki-Miyaura protocols using polyethylene glycol as a non-toxic solvent system [22]. These conditions maintain synthetic efficiency while addressing environmental concerns associated with traditional organic solvents. The use of heterogeneous palladium catalysts, particularly palladium on carbon, offers additional advantages including simplified catalyst separation, potential for recycling, and compatibility with aqueous solvent systems [22].

Sonogashira Isomerization Protocols

The Sonogashira coupling-isomerization reaction represents an innovative domino process for chalcone synthesis that combines palladium-catalyzed alkynylation with subsequent isomerization to generate α,β-unsaturated ketones directly [24] [25]. This methodology provides a distinct retrosynthetic approach using readily available propargyl alcohol derivatives and aryl halides as starting materials.

The coupling-isomerization reaction (CIR) involves initial Sonogashira coupling between electron-deficient aryl halides and propargyl alcohols, followed by base-catalyzed isomerization of the resulting internal propargyl alcohol to the corresponding α,β-unsaturated ketone [25]. The reaction can be rationalized as a sequence of rapid palladium/copper-catalyzed alkynylation followed by slower amine base-catalyzed propargyl alcohol-enone isomerization [25].

Mechanistic investigations using deuterated solvents and selectively deuterated propargyl alcohols have revealed that the isomerization step proceeds through a formal 1,3-hydrogen shift with minimal hydrogen/deuterium exchange with the surrounding solvent [25]. This finding provides important mechanistic insights and demonstrates the intramolecular nature of the hydrogen migration process. The base-catalyzed isomerization represents the rate-limiting step in the overall transformation.

Fluorine-19 nuclear magnetic resonance kinetic measurements using fluorinated propargyl alcohol substrates have provided quantitative support for the proposed mechanistic rationale [25]. These studies demonstrate the power of isotopic labeling and specialized nuclear magnetic resonance techniques in elucidating complex reaction mechanisms. The kinetic data support the two-stage mechanism involving rapid coupling followed by slower isomerization.

The substrate scope of Sonogashira isomerization protocols encompasses electron-deficient heteroaryl halides and various propargyl alcohol derivatives [24] [25]. The requirement for electron-withdrawing groups on the aryl halide component reflects the mechanistic demands of the isomerization step, where electron deficiency facilitates the rearrangement process. Microwave irradiation has been employed to accelerate the transformation and improve overall efficiency [24].

The synthetic utility of Sonogashira isomerization extends beyond simple chalcone synthesis to include preparation of complex heterocyclic derivatives [24]. The method provides access to substitution patterns that may be challenging to achieve through traditional aldol condensation approaches, particularly when specific regioselectivity requirements exist. The ability to introduce diverse functional groups through the aryl halide component offers strategic advantages in target-oriented synthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

208.088815002 g/mol

Monoisotopic Mass

208.088815002 g/mol

Boiling Point

346.50 °C. @ 760.00 mm Hg

Heavy Atom Count

16

LogP

3.08 (LogP)

Appearance

Solid powder

Melting Point

57.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5S5A2Q39HX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000107 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

614-47-1
94-41-7

Wikipedia

Chalcone
Tetraamminecopper(II)_sulfate

General Manufacturing Information

2-Propen-1-one, 1,3-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

Merck Index, 11th Edition, 2028

"Front Matter". Nomenclature of Organic Chemistry : IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. 2014. p. 722. doi:10.1039/9781849733069-FP001. ISBN 978-0-85404-182-4.

Tomás-Barberán, Francisco A.; Clifford, Michael N. (2000). "Flavanones, Chalcones and Dihydrochalcones - Nature, Occurrence and Dietary Burden". Journal of the Science of Food and Agriculture. 80 (7): 1073–1080. doi:10.1002/(SICI)1097-0010(20000515)80:7<1073::AID-JSFA568>3.0.CO;2-B.

Song, Dong-mee; Jung, Kyoung-Hoon; Moon, Ji-hye; Shin, Dong-Myung (2003). "Photochemistry of chalcone and the application of chalcone-derivatives in photo-alignment layer of liquid crystal display". Optical Materials. 21 (1–3): 667–71. Bibcode:2003OptMa..21..667S. doi:10.1016/S0925-3467(02)00220-3.

E. P. Kohler, H. M. Chadwell (1922). "Benzalacetophenone". Organic Syntheses. 2: 1. doi:10.15227/orgsyn.002.0001.

Palleros, Daniel R (2004). "Solvent-Free Synthesis of Chalcones". Journal of Chemical Education. 81 (9): 1345. Bibcode:2004JChEd..81.1345P. doi:10.1021/ed081p1345.

Zhuang, Chunlin; Zhang, Wen; Sheng, Chunquan; Zhang, Wannian; Xing, Chengguo; Miao, Zhenyuan (28 June 2017). "Chalcone: A Privileged Structure in Medicinal Chemistry". Chemical Reviews. 117 (12): 7762–7810. doi:10.1021/acs.chemrev.7b00020. PMC 6131713. PMID 28488435.

Mahapatra, Debarshi Kar; Bharti, Sanjay Kumar; Asati, Vivek (2017). "Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives". Current Topics in Medicinal Chemistry. 17 (28): 3146–3169. doi:10.2174/1568026617666170914160446. PMID 28914193.

Xia, Yi; Yang, Zheng-Yu; Xia, Peng; Bastow, Kenneth F.; Nakanishi, Yuka; Lee, Kuo-Hsiung (2000). "Antitumor agents. Part 202: Novel 2′-amino chalcones: design, synthesis and biological evaluation". Bioorganic & Medicinal Chemistry Letters. 10 (8): 699–701. doi:10.1016/S0960-894X(00)00072-X. ISSN 0960-894X. PMID 10782667.

Santos, Mariana B.; Pinhanelli, Vitor C.; Garcia, Mayara A.R.; Silva, Gabriel; Baek, Seung J.; França, Suzelei C.; Fachin, Ana L.; Marins, Mozart; Regasini, Luis O. (2017). "Antiproliferative and pro-apoptotic activities of 2′- and 4′-aminochalcones against tumor canine cells" (PDF). European Journal of Medicinal Chemistry. 138: 884–889. doi:10.1016/j.ejmech.2017.06.049. hdl:11449/174929. ISSN 0223-5234. PMID 28738308.

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